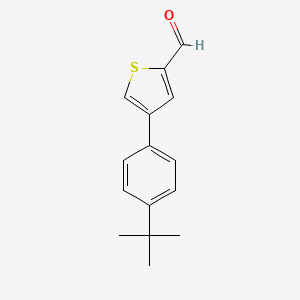
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde: is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and thiophene-2-carboxaldehyde.
Reaction Conditions: A common method involves a Claisen-Schmidt condensation reaction, where the aldehyde groups of the starting materials react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Tert-butylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of thiophene derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the materials science field, thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the tert-butyl group can enhance the solubility and processability of these materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
4-tert-Butylphenylacetylene: An important intermediate in organic synthesis with applications in pharmaceuticals and agrochemicals.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylbenzoyl chloride: Utilized in the synthesis of complex organic molecules.
Uniqueness: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde stands out due to the presence of both the thiophene ring and the aldehyde functional group
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H16OS/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(9-16)17-10-12/h4-10H,1-3H3 |
InChI Key |
NQJLDUNCTHXCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
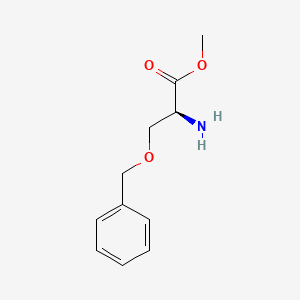

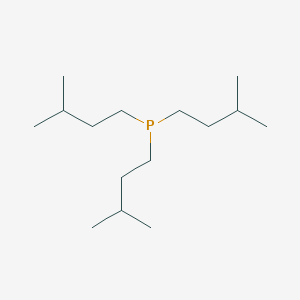

![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
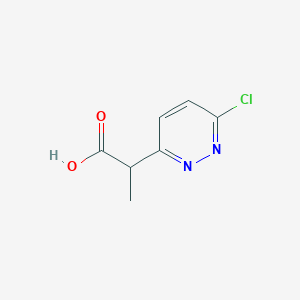
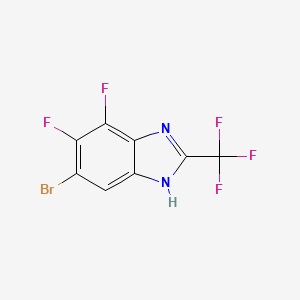

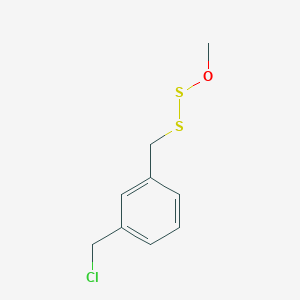
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
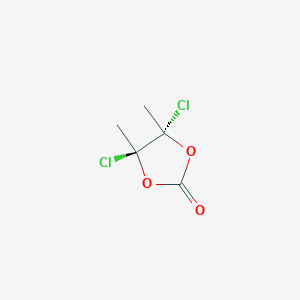
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
